4-二苯并呋喃甲酰胺,N-1-氮杂双环(2.2.2)辛-3-基-2-氯-5a,6,7,8,9,9a-六氢-,(5aS-(4(R*),5aα,9aα))-
描述
The compound “4-Dibenzofurancarboxamide, N-1-azabicyclo(2.2.2)oct-3-yl-2-chloro-5a,6,7,8,9,9a-hexahydro-, (5aS-(4(R*),5aalpha,9aalpha))-” is a novel α7 nicotinic acetylcholine receptor agonist/serotonin 5-HT3 receptor antagonist . It has been studied for its potential therapeutic applications in the treatment of cognitive deficits .
Chemical Reactions Analysis
The compound acts as a 5-HT3R antagonist but does not block α3β4, α4β2, and muscle nAChRs . More detailed information about its chemical reactions is not available from the current sources.科学研究应用
1. 血清素受体拮抗作用
4-二苯并呋喃甲酰胺衍生物,例如 Kuroita 等人在 1994 年合成和研究的衍生物,已显示出对血清素-3 (5-HT3) 受体的有效拮抗活性。这些活性通过体外和体内方法进行评估,证明了这些化合物调节血清素相关生理过程的潜力 (Kuroita 等,1994)。
2. 血清素受体激动剂活性
Kakigami 等人 (1998) 的研究重点是类似化合物的血清素 5-HT4 受体激动剂活性。他们的研究表明,这些化合物的特定光学异构体可以作为血清素 5-HT4 受体的激动剂,证明了这些分子与不同血清素受体的细微相互作用 (Kakigami 等,1998)。
3. 在内脏高敏感性和 IBS 管理中的潜力
Langlois 等人 (1996) 的一项研究探讨了类似的 5-HT3 受体拮抗剂在调节大鼠模型中内脏高敏感性中的作用。这项研究表明在肠易激综合征 (IBS) 等疾病中潜在的治疗应用 (Langlois 等,1996)。
4. 抗原生动物活性
Weis 等人 (2008) 研究了源自 4-二苯并呋喃甲酰胺的化合物的抗原生动物特性。他们的研究表明这些化合物对罗德西亚锥虫和恶性疟原虫有效,表明它们在治疗疟疾和昏睡病等疾病中的潜力 (Weis 等,2008)。
5. 在治疗认知缺陷中的潜力
Wishka 等人 (2006) 发现某些 4-二苯并呋喃甲酰胺的衍生物,特别是靶向 α7 烟碱乙酰胆碱受体的衍生物,可能是治疗精神分裂症中认知缺陷的潜在药物。这突出了这些化合物的多种神经系统应用 (Wishka 等,2006)。
作用机制
属性
IUPAC Name |
(5aS,9aS)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzofuran-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c21-13-9-15-14-3-1-2-4-18(14)25-19(15)16(10-13)20(24)22-17-11-23-7-5-12(17)6-8-23/h9-10,12,14,17-18H,1-8,11H2,(H,22,24)/t14-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYMIBZOCSHLBG-QGTPRVQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(O2)C(=CC(=C3)Cl)C(=O)NC4CN5CCC4CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C3=C(O2)C(=CC(=C3)Cl)C(=O)N[C@@H]4CN5CCC4CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dibenzofurancarboxamide, N-1-azabicyclo(2.2.2)oct-3-yl-2-chloro-5a,6,7,8,9,9a-hexahydro-, (5aS-(4(R*),5aalpha,9aalpha))- | |
CAS RN |
136174-04-4 | |
Record name | RG 12915 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136174044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-12915 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533O919MKO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。